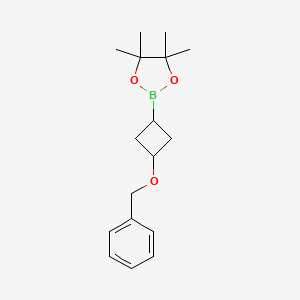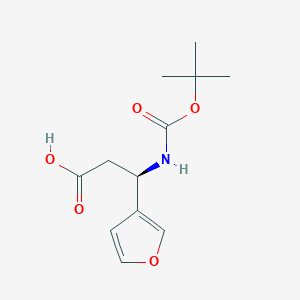
1-(3,4-Difluoro-5-methoxyphenyl)piperidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Difluoro-5-methoxyphenyl)piperidin-4-one is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used as a building block in organic synthesis and pharmaceuticals. The presence of fluorine atoms and a methoxy group in the phenyl ring of this compound enhances its chemical properties, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
The synthesis of 1-(3,4-Difluoro-5-methoxyphenyl)piperidin-4-one can be achieved through several synthetic routes. One common method involves the reaction of 3,4-difluoro-5-methoxybenzaldehyde with piperidine in the presence of a suitable catalyst. The reaction conditions typically include a solvent such as ethanol or methanol, and the reaction is carried out under reflux . Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities.
Chemical Reactions Analysis
1-(3,4-Difluoro-5-methoxyphenyl)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Substitution: The fluorine atoms in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-(3,4-Difluoro-5-methoxyphenyl)piperidin-4-one has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3,4-Difluoro-5-methoxyphenyl)piperidin-4-one involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, making it a potent inhibitor or activator of these targets. The methoxy group also contributes to its overall chemical stability and reactivity .
Comparison with Similar Compounds
1-(3,4-Difluoro-5-methoxyphenyl)piperidin-4-one can be compared with other similar compounds, such as:
1-(3,4-Difluorophenyl)piperidin-4-one: Lacks the methoxy group, which may result in different chemical properties and reactivity.
1-(3,4-Dimethoxyphenyl)piperidin-4-one: Contains additional methoxy groups, which can influence its solubility and biological activity.
1-(3,4-Dichlorophenyl)piperidin-4-one: Substitutes fluorine atoms with chlorine, leading to variations in its chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of fluorine and methoxy substituents, which impart distinct chemical and biological properties.
Properties
Molecular Formula |
C12H13F2NO2 |
|---|---|
Molecular Weight |
241.23 g/mol |
IUPAC Name |
1-(3,4-difluoro-5-methoxyphenyl)piperidin-4-one |
InChI |
InChI=1S/C12H13F2NO2/c1-17-11-7-8(6-10(13)12(11)14)15-4-2-9(16)3-5-15/h6-7H,2-5H2,1H3 |
InChI Key |
QNXHYGOPFQSTKF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)N2CCC(=O)CC2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 6-(benzyloxy)-7-bromopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13044761.png)


![(5-Fluoro-1H-pyrrolo[2,3-B]pyridin-2-YL)methanol](/img/structure/B13044771.png)








![8-(3-Fluoro-5-(trifluoromethoxy)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13044818.png)

